molecular formula C11H15Cl2N3O B1426387 4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride CAS No. 1220020-96-1

4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride

Cat. No. B1426387
M. Wt: 276.16 g/mol
InChI Key: MCRUBBXCAWGBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride (4-Cl-NPP) is a synthetic compound that has been used in many scientific research applications. 4-Cl-NPP is a derivative of the parent compound, piperidinecarboxamide, and can be synthesized in a laboratory setting. This compound has been used in a variety of scientific research applications, ranging from biochemical and physiological studies to drug development.

Scientific Research Applications

Catalytic Hydrogenation Applications

4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride has been utilized in catalytic hydrogenation processes. Cheng et al. (2009) developed a novel strategy for the highly efficient hydrogenation of the pyridine nucleus to 4-piperidinecarboxamide hydrochlorides using a Pd–C catalyst under mild conditions. This process is straightforward and employs ClCH2CHCl2, providing a cost-effective and efficient method for hydrogenation reactions (Cheng et al., 2009).

Synthesis and Structural Analysis

The compound has been central to the synthesis of various chemical structures and the study of their properties. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was characterized by Szafran et al. (2007), providing detailed insights into its molecular conformation, hydrogen bonding, and electrostatic interactions. This analysis is crucial for understanding the chemical and physical properties of the compound and its potential applications in various fields (Szafran et al., 2007).

Ligand Synthesis and Coordination Polymers

4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride also plays a role in the synthesis of ligands and coordination polymers. Niu et al. (2001) discussed the synthesis of a new piperazine–pyridine ligand and its polymerization with Hg2+, leading to a zigzag polymer structure. This showcases the compound's utility in creating complex molecular structures with potential applications in material science and catalysis (Niu et al., 2001).

properties

IUPAC Name

4-chloro-N-piperidin-4-ylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O.ClH/c12-8-1-6-14-10(7-8)11(16)15-9-2-4-13-5-3-9;/h1,6-7,9,13H,2-5H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRUBBXCAWGBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-(4-piperidinyl)-2-pyridinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.